molecular formula C12H17N B184556 2-Benzylpiperidine CAS No. 32838-55-4

2-Benzylpiperidine

Cat. No. B184556
CAS RN: 32838-55-4
M. Wt: 175.27 g/mol
InChI Key: ITXCORRITGNIHP-UHFFFAOYSA-N
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Description

2-Benzylpiperidine is a stimulant drug of the piperidine class . It is similar in structure to other drugs such as methylphenidate and desoxypipradrol but around one twentieth as potent . While it boosts norepinephrine levels to around the same extent as d-amphetamine, it has very little effect on dopamine levels . Its main use is as a synthetic intermediate in the manufacture of other drugs .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Molecular Structure Analysis

The molecular formula of 2-Benzylpiperidine is C12H17N . It has an average mass of 175.270 Da and a monoisotopic mass of 175.136093 Da .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular formula of 2-Benzylpiperidine is C12H17N . It has an average mass of 175.270 Da and a monoisotopic mass of 175.136093 Da .

Scientific Research Applications

Neurotransmitter Modulation

2-Benzylpiperidine has been studied for its effects on neurotransmitter levels, particularly norepinephrine. It boosts norepinephrine to a similar extent as d-amphetamine but has a minimal effect on dopamine levels, making it a potential candidate for conditions where selective norepinephrine increase is desired .

Drug Design and Synthesis

Piperidine derivatives, including 2-Benzylpiperidine, are significant in drug design due to their structural versatility. They serve as key fragments in the synthesis of compounds for various pharmaceutical applications .

Anticancer Agents

Piperidine structures are found in several anticancer agents. The incorporation of 2-Benzylpiperidine could potentially enhance the efficacy or specificity of these drugs .

Alzheimer’s Disease Therapy

Some drugs used in Alzheimer’s disease therapy contain piperidine derivatives. Research into 2-Benzylpiperidine may offer new avenues for treatment options .

Antibiotics

The piperidine ring is present in certain antibiotics. 2-Benzylpiperidine’s unique structure might contribute to the development of new antibiotics with improved properties .

Analgesics

Analgesic drugs often include piperidine derivatives. 2-Benzylpiperidine could be explored for its analgesic properties and potential use in pain management .

Antipsychotics

Piperidine derivatives are also used in antipsychotic drugs. Research into 2-Benzylpiperidine may lead to new treatments for psychiatric disorders .

Antioxidants

The antioxidant properties of piperidine derivatives make them useful in various therapeutic contexts. 2-Benzylpiperidine could be investigated for its potential antioxidant effects .

Safety and Hazards

2-Benzylpiperidine is harmful if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of inhalation, move the person into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-benzylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXCORRITGNIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871372
Record name 2-Benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Benzylpiperidine

CAS RN

32838-55-4
Record name 2-Benzylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32838-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BENZYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5DNQ89DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions "2-benzylpiperidines CGP-47,899 and CGP 49,823" as examples of NK-1 antagonists. Could you elaborate on how these compounds interact with the NK-1 receptor and their downstream effects?

A1: While the provided research abstract [] mentions 2-benzylpiperidines CGP-47,899 and CGP 49,823 as examples of NK-1 receptor antagonists, it doesn't delve into the specific molecular interactions or downstream effects of these compounds. Further research into these specific molecules is needed to understand their precise mechanism of action on the NK-1 receptor and the resulting physiological consequences of this antagonism.

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